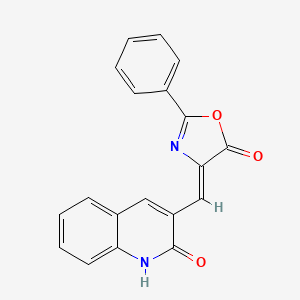
(Z)-4-((2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of hydroxyquinoline, which is a heterocyclic compound with a structure similar to quinoline . It’s likely that this compound has similar properties to other hydroxyquinoline derivatives .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectral techniques, including CHN analysis, conductivity measurements, magnetic susceptibility, IR, NMR, ESR, UV-Vis, and X-ray Powder diffraction studies .
Chemical Reactions Analysis
The chemical reactions of similar compounds involve reacting the ligand and metal chloride of Cu(II), Co(II), Ni(II), Mn(II), Zn(II), Cd(II), and Hg(II), in ethanol to get a series of mononuclear complexes .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques, including CHN analysis, conductivity measurements, magnetic susceptibility, IR, NMR, ESR, UV-Vis, and X-ray Powder diffraction studies .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
(Z)-L1: and its metal complexes have been investigated for their antimicrobial properties. These complexes, including Cu(II), Co(II), Ni(II), Mn(II), Zn(II), Cd(II), and Hg(II), were synthesized and characterized using various spectral techniques . The ligand itself shows low activity, but the metal complexes exhibit moderate to good antimicrobial effects. Researchers have explored their potential as novel antimicrobial agents.
Coordination Chemistry and Metal Complexes
The synthesis and characterization of metal complexes involving (Z)-L1 have attracted attention. These complexes, formed by reacting the ligand with metal chlorides, exhibit octahedral geometry. Spectroscopic techniques such as IR, NMR, ESR, UV-Vis, and X-ray powder diffraction have been employed to study these complexes . Understanding their coordination behavior and structural features is crucial for applications in catalysis, materials science, and bioinorganic chemistry.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4Z)-4-[(2-oxo-1H-quinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3/c22-17-14(10-13-8-4-5-9-15(13)20-17)11-16-19(23)24-18(21-16)12-6-2-1-3-7-12/h1-11H,(H,20,22)/b16-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZKHOCJQBRAAW-WJDWOHSUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC4=CC=CC=C4NC3=O)C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC4=CC=CC=C4NC3=O)/C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 5516046 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-chloro-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B7710998.png)


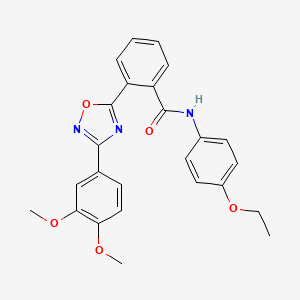



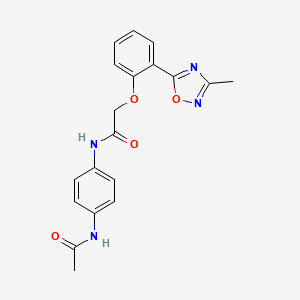
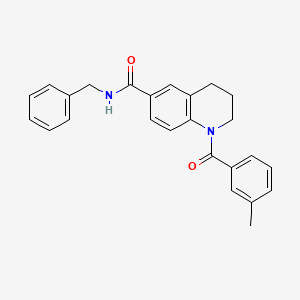
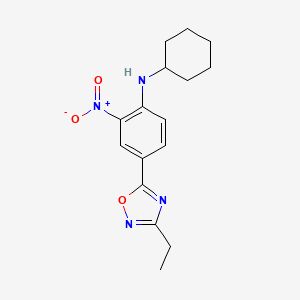



![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7711096.png)